![molecular formula C5H5N3 B1311410 1-Methyl-1H-imidazole-2-carbonitrile CAS No. 45515-45-5](/img/structure/B1311410.png)
1-Methyl-1H-imidazole-2-carbonitrile
Overview
Description
“1-Methyl-1H-imidazole-2-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It has a molecular weight of 107.11 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “1-Methyl-1H-imidazole-2-carbonitrile” is 1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 . The compound has a topological polar surface area of 41.6 Ų .
Physical And Chemical Properties Analysis
“1-Methyl-1H-imidazole-2-carbonitrile” has a molecular weight of 107.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 107.048347172 g/mol . The compound has a complexity of 123 .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Methyl-1H-imidazole-2-carbonitrile is involved in various synthesis and chemical reaction processes. For instance, it participates in cine-substitution reactions to form derivatives like 4(5)-nitro-1H-imidazole-5(4)-carbonitrile (Suwiński & Świerczek, 1998). Additionally, its reactivity with other compounds, such as cyanogen bromide, results in products like 2-bromo or N-cyano derivatives, indicating a diverse chemical behavior (Mccallum et al., 1999).
Antimicrobial and Antioxidant Activities
Some derivatives of 1-Methyl-1H-imidazole-2-carbonitrile show promising antimicrobial and antioxidant activities. A study on new derivatives synthesized and evaluated for their biological activities demonstrated significant activity against various pathogens and free radicals (Bassyouni et al., 2012).
Crystal Structure and Molecular Interactions
The crystal structure and intermolecular interactions of certain 1-Methyl-1H-imidazole-2-carbonitrile derivatives have been examined, revealing insights into their chemical properties. For example, weak intermolecular interactions such as dipole-dipole and halogen bonds play a role in determining the crystal packing of these compounds (Kubicki, 2004).
Catalysis in Chemical Synthesis
This compound and its derivatives are used as catalysts in chemical synthesis. For instance, substituted 1H-imidazole-4,5-dicarbonitrile compounds have been used as catalysts for coupling reactions in nucleoside synthesis (Bats et al., 2013).
Prebiotic Chemistry and Antiviral Activity
In the field of prebiotic chemistry, amino imidazole carbonitrile derivatives have shown significant activity against influenza A virus. This illustrates the potential of these compounds in the development of novel antiviral agents (Bizzarri et al., 2021).
Corrosion Inhibition
Some imidazoline derivatives, which are structurally related to 1-Methyl-1H-imidazole-2-carbonitrile, have been investigated as corrosion inhibitors. These studies have shown promising results in protecting metals from corrosive environments (Zhang et al., 2015).
Ionic Liquid Catalysts
Ionic liquids derived from imidazole compounds, including 1-Methyl-1H-imidazole-2-carbonitrile, have been used as catalysts in various chemical reactions. Their application in synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles is one such example (Yarie et al., 2018).
Role in Fuel Cell Technology
Compounds like 1-methyl imidazole play a role in fuel cell technology. They are used as additives in proton-conducting polymer electrolytes for high-temperature fuel cells (Schechter & Savinell, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
1-Methyl-1H-imidazole-2-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often enzymes or receptors involved in these biochemical pathways.
Mode of Action
For instance, some imidazole derivatives show inhibitory activity against influenza A . The interaction of the compound with its targets can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Imidazole derivatives are involved in a broad range of biochemical pathways due to their versatile chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact biochemical pathways affected by 1-Methyl-1H-imidazole-2-carbonitrile would depend on its specific targets and mode of action.
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-imidazole-2-carbonitrile’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, it could result in the downregulation of the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-imidazole-2-carbonitrile. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility in water and other polar solvents can influence its distribution within the body and its interaction with its targets .
properties
IUPAC Name |
1-methylimidazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMRVLSRIYKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449472 | |
Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-2-carbonitrile | |
CAS RN |
45515-45-5 | |
Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.